

# Elucidation of the Chemical Structure of (-)Pyridoxatin: A Technical Guide

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This in-depth technical guide details the chemical structure elucidation of **(-)-Pyridoxatin**, a naturally occurring pyridone derivative with significant biological activities, including free-radical scavenging and matrix metalloproteinase-2 (MMP-2) inhibition.[1] Originally isolated from the fungus Acremonium sp., the determination of its complex structure, including its absolute stereochemistry, involved a combination of spectroscopic techniques and chemical analysis.[2]

## **Spectroscopic Data Analysis**

The foundational step in elucidating the structure of **(-)-Pyridoxatin** was the comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry, along with 1D and 2D nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, provided the necessary pieces to assemble the molecular puzzle.

## Mass Spectrometry (MS)

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was crucial in determining the molecular formula of **(-)-Pyridoxatin**.

Ion	m/z (Observed)	m/z (Calculated)	Molecular Formula
[M+H] <sup>+</sup>	264.1598	264.1600	C15H22NO3



Table 1: High-Resolution Mass Spectrometry Data for (-)-Pyridoxatin.

Experimental Protocol: HR-FAB-MS The high-resolution mass spectrum was acquired on a JEOL JMS-SX102A mass spectrometer using a glycerol matrix. The observed mass of the protonated molecule [M+H]<sup>+</sup> was compared with the calculated mass for the proposed molecular formula, C<sub>15</sub>H<sub>21</sub>NO<sub>3</sub>, confirming the elemental composition.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy, including 2D correlation experiments like COSY, HMQC, and HMBC, were instrumental in establishing the connectivity of atoms within the molecule. The spectra were recorded in DMSO-d<sub>6</sub>.



Position	δс (ррт)	δн (ррт)	Multiplicity	J (Hz)	COSY Correlatio ns	HMBC Correlatio ns
2	162.7	-	-	-	-	H-5, H-6
3	114.2	-	-	-	-	H-1', H-5, H-6
4	155.1	-	-	-	-	H-5, H-6
5	100.2	6.25	d	7.5	H-6	C-3, C-4
6	129.8	7.58	d	7.5	H-5	C-2, C-4
1'	42.1	2.85	m	-	H-2', H-6'	C-3, C-2', C-5'
2'	39.8	1.95	m	-	H-1', H-3', H-7'	C-1', C-3', C-4', C-7'
3'	30.1	1.25, 1.60	m	-	H-2', H-4'	C-2', C-4', C-5'
4'	34.5	1.75	m	-	H-3', H-5', H-10	C-2', C-5', C-6', C-10
5'	27.2	0.95, 1.50	m	-	H-4', H-6'	C-1', C-3', C-4', C-6'
6'	32.5	1.85	m	-	H-1', H-5', H-11	C-1', C-4', C-5', C-11
7'	142.1	5.65	ddd	17.5, 10.5, 8.0	H-2', H-8'a, H-8'b	C-2'
8'a	114.5	4.98	d	17.5	H-7'	C-2'
8'b	114.5	4.92	d	10.5	H-7'	C-2'
9 (C4'- CH <sub>3</sub> )	22.1	0.85	d	6.5	H-4'	C-3', C-4', C-5'



19.8 0.90 d 7.0 H-6' C-6'	10 (C6'- CH₃)	19.8	0.90	d	7.0	H-6'	C-1', C-5', C-6'
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Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for (-)-Pyridoxatin (DMSO-d<sub>6</sub>).

Experimental Protocol: NMR Spectroscopy <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AM-500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak of DMSO-d<sub>6</sub> (δH 2.50; δc 39.5). Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments (COSY, HMQC, HMBC) were performed using standard Bruker pulse programs.

# Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provided information about the functional groups present in (-)-Pyridoxatin.

Spectroscopy	Wavelength/Wavenumber	Functional Group Assignment	
UV-Vis (MeOH)	λmax 235, 310 nm	Conjugated pyridone system	
IR (KBr)	νmax 3400, 1650, 1600 cm <sup>-1</sup>	O-H, C=O, C=C stretching	

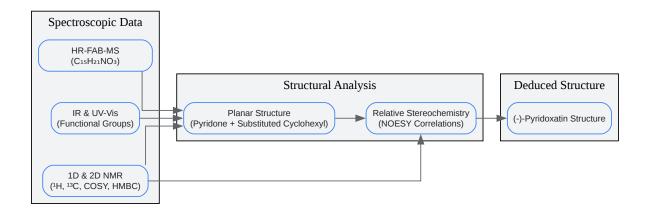
Table 3: IR and UV-Vis Spectroscopic Data for (-)-Pyridoxatin.

Experimental Protocol: IR and UV-Vis Spectroscopy The UV-Vis spectrum was recorded in methanol on a Hitachi U-3200 spectrophotometer. The IR spectrum was obtained as a KBr pellet on a JASCO IR-810 spectrophotometer.

# Planar Structure and Relative Stereochemistry Elucidation

The interpretation of the spectroscopic data led to the elucidation of the planar structure and the relative stereochemistry of the cyclohexyl ring.





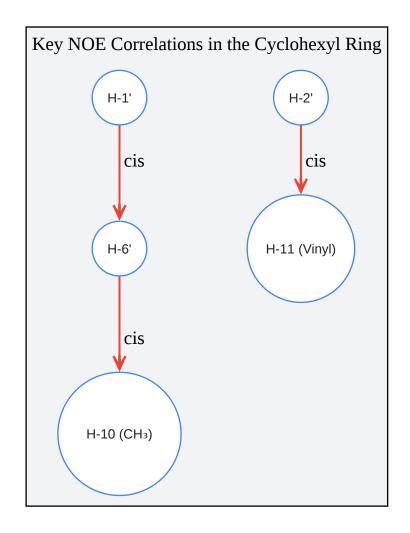
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Logical workflow for the structure elucidation of **(-)-Pyridoxatin**.

The HMBC correlations were key in connecting the substituted cyclohexyl moiety to the 1,4-dihydroxypyridin-2-one core at the C-3 position. Specifically, correlations from the proton at C-1' of the cyclohexyl ring to C-3 of the pyridone ring established this linkage.

The relative stereochemistry of the four chiral centers in the cyclohexyl ring was determined through Nuclear Overhauser Effect (NOE) experiments.





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Key NOE correlations for determining relative stereochemistry.

The observed NOE between H-1' and H-6' indicated their cis relationship. Similarly, the NOE between H-2' and the vinyl group (H-11), and between H-6' and the methyl group (H-10), established the relative configurations of the substituents on the cyclohexyl ring as depicted in the final structure.

## **Absolute Stereochemistry**

The IUPAC name, 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one, defines the absolute configuration of **(-)-Pyridoxatin**.[3] While the original publication by Teshima et al. established the relative stereochemistry, the definitive assignment of the absolute configuration often requires further experimentation, such as X-ray crystallography of



a suitable derivative or the application of Mosher's method.[4][5] In the absence of a published single-crystal X-ray structure of the natural product itself, the assignment is likely based on comparison with synthesized stereoisomers or through chiroptical methods.

#### **Final Structure**

Based on the comprehensive analysis of all spectroscopic data, the chemical structure of **(-)- Pyridoxatin** was unequivocally determined.

#### Chemical Structure of (-)-Pyridoxatin.

This guide provides a detailed overview of the key experimental data and logical processes involved in the structural elucidation of **(-)-Pyridoxatin**. The combination of various spectroscopic techniques allowed for the complete determination of its chemical structure, which is essential for understanding its biological activity and for guiding future drug development efforts.

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